molecular formula C15H20N4O3S B6912716 N-[(3-methyl-1,2-oxazol-5-yl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-amine

N-[(3-methyl-1,2-oxazol-5-yl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-amine

Cat. No.: B6912716
M. Wt: 336.4 g/mol
InChI Key: LDVIRFQHUNVHKK-UHFFFAOYSA-N
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Description

N-[(3-methyl-1,2-oxazol-5-yl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-amine is a complex organic compound featuring a unique combination of functional groups, including an oxazole ring, a piperidine ring, and a sulfonyl group attached to a pyridine ring

Properties

IUPAC Name

N-[(3-methyl-1,2-oxazol-5-yl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-12-9-13(22-18-12)10-16-15-6-5-14(11-17-15)23(20,21)19-7-3-2-4-8-19/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVIRFQHUNVHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CNC2=NC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methyl-1,2-oxazol-5-yl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxazole ring, converting it to oxazoline or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides, aryl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions such as heating or using catalysts like palladium.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield N-oxides, while substitution reactions can introduce various alkyl or aryl groups to the sulfonyl or pyridine moieties.

Scientific Research Applications

N-[(3-methyl-1,2-oxazol-5-yl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies investigating its effects on cellular pathways and its potential as a drug candidate.

    Chemical Biology: It serves as a tool compound for probing biological systems and understanding the mechanisms of action of related molecules.

    Industrial Applications: Its unique chemical properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N-[(3-methyl-1,2-oxazol-5-yl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-amine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The oxazole and pyridine rings facilitate interactions with these targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The sulfonyl group enhances the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic agent containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole structure.

Uniqueness

N-[(3-methyl-1,2-oxazol-5-yl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in both research and industrial applications.

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